(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid
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Description
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid , also known as 3-(3-Ethoxy-4-hydroxyphenyl)acrylic acid , is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 g/mol . The IUPAC name for this compound is (E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid . Its chemical structure consists of an ethoxy group, a hydroxyphenyl group, and an acrylic acid moiety .
Scientific Research Applications
Cosmeceutical Applications
3-ethoxy-4-hydroxycinnamic acid: has significant potential in the cosmeceutical industry. Its derivatives exhibit antioxidant , anti-collagenase , anti-inflammatory , antimicrobial , and anti-tyrosinase activities , as well as UV protective effects . These properties suggest its use as an anti-aging agent, an ingredient in products for hyperpigmentation correction, and as a preservative in cosmetic formulations. However, due to its poor stability and easy degradation, microencapsulation techniques are employed for its topical application, enabling sustained release and preventing degradation .
Antioxidant Properties
The compound’s antioxidant activity is attributed to the presence of phenolic hydroxyl groups. This makes it a valuable ingredient in the formulation of health supplements and functional foods aimed at combating oxidative stress . Its role in neutralizing free radicals can help in the prevention of diseases associated with oxidative damage.
Antimicrobial Activity
Hydroxycinnamic acids, including 3-ethoxy-4-hydroxycinnamic acid , have been reviewed for their anti-Candida potential. They are considered promising candidates for the development of new antimicrobial agents, particularly against fungal pathogens .
properties
IUPAC Name |
(E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-10-7-8(3-5-9(10)12)4-6-11(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHTWBSYWXSZCD-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid |
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